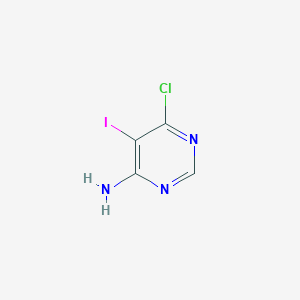

6-Chloro-5-iodopyrimidin-4-amine

Beschreibung

Significance of Pyrimidine (B1678525) Heterocycles in Synthetic Organic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its six-membered ring contains two nitrogen atoms at positions 1 and 3, a structure that imparts unique properties and reactivity. numberanalytics.comnih.gov First isolated in the 19th century, pyrimidine derivatives are fundamental components of life, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893) found in DNA and RNA. numberanalytics.com This biological significance has driven extensive research into pyrimidine chemistry, leading to the discovery of a wide array of derivatives with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comignited.inorientjchem.org The versatility of the pyrimidine scaffold allows for functionalization at various positions, making it a crucial building block for the synthesis of complex molecules with diverse biological activities. numberanalytics.comorientjchem.org

Overview of Halogenated Pyrimidine Derivatives

Halogenation, the introduction of halogen atoms into a molecule, is a powerful and widely used strategy in synthetic organic chemistry to modify the properties of organic compounds. rsc.org In pyrimidine chemistry, halogenation serves as a key method for functionalization, enabling a vast range of subsequent chemical transformations. nih.gov

The introduction of halogen atoms, such as chlorine, bromine, and iodine, onto the pyrimidine ring significantly alters its electronic properties and reactivity. rsc.org Halogen atoms act as good leaving groups, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at specific positions on the pyrimidine core. Furthermore, the carbon-halogen bond provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, which are instrumental in constructing complex molecular architectures. researchgate.net This versatility makes halogenated pyrimidines highly valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov

The presence of an amino group on the pyrimidine ring further influences its chemical behavior. The amino group is an electron-donating group, which can affect the electron density of the pyrimidine ring and thereby modulate its reactivity towards electrophilic and nucleophilic reagents. nih.gov The position of the amino group is crucial in directing the outcome of chemical reactions. In the context of halogenated pyrimidines, the interplay between the electron-withdrawing nature of the halogens and the electron-donating nature of the amino group can lead to complex and selective reactivity patterns. nih.gov

Specific Focus on 6-Chloro-5-iodopyrimidin-4-amine

This article now narrows its focus to a specific, yet significant, member of the halogenated aminopyrimidine family: 6-Chloro-5-iodopyrimidin-4-amine.

6-Chloro-5-iodopyrimidin-4-amine possesses a unique substitution pattern on the pyrimidine ring. The presence of two different halogen atoms, chlorine at position 6 and iodine at position 5, along with an amino group at position 4, presents interesting challenges and opportunities for selective chemical transformations. The differential reactivity of the C-Cl and C-I bonds is a key feature of this molecule. Generally, the C-I bond is more reactive towards cross-coupling reactions than the C-Cl bond, allowing for sequential and site-selective functionalization.

Positional isomerism is a critical consideration in the chemistry of dihalogenated aminopyrimidines. The specific arrangement of the chloro, iodo, and amino groups in 6-Chloro-5-iodopyrimidin-4-amine dictates its distinct chemical properties and reactivity compared to its other possible isomers, such as 2-amino-4-chloro-5-iodopyrimidine or 4-amino-2-chloro-5-iodopyrimidine.

The unique structural features of 6-Chloro-5-iodopyrimidin-4-amine make it a valuable tool for academic investigation into the fundamental principles of pyrimidine reactivity. The ability to selectively functionalize the C5 and C6 positions allows for the systematic synthesis of a library of novel pyrimidine derivatives. These compounds can then be used to study structure-activity relationships in various biological contexts or to develop new synthetic methodologies. The differential reactivity of the two halogen atoms provides a platform for exploring the nuances of transition-metal-catalyzed cross-coupling reactions and for developing new strategies for the regioselective synthesis of complex heterocyclic systems.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-5-iodopyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVYKJSDWGGRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 5 Iodopyrimidin 4 Amine and Its Precursors

Precursor Synthesis and Halogenation Strategies

The construction of the target molecule often begins with the synthesis of a suitable pyrimidine (B1678525) precursor, followed by the introduction of the chloro and iodo substituents.

Regioselective Iodination of Chloropyrimidines

The introduction of an iodine atom at the C5 position of a chloropyrimidine is a critical step. Direct C-H iodination of various nitrogen-containing heterocycles, including pyrimidines, can be achieved through radical-based protocols. For instance, methods have been developed for the C5 iodination of dimethyl uracil (B121893). The regioselectivity of iodination can be influenced by the reagents used. For example, the iodination of chlorinated aromatic compounds using silver salts like AgSbF₆/I₂ has been shown to be highly regioselective. While these methods are applied to various aromatic systems, the principles can be extended to chloropyrimidines. The specific conditions for the regioselective iodination of a 6-chloropyrimidin-4-amine precursor would need to be carefully optimized to favor substitution at the C5 position, which is the least electron-deficient and thus more susceptible to electrophilic attack.

Direct Halogenation Approaches for Pyrimidine Core Formation

The synthesis of halogenated pyrimidines can also be achieved through methods that build the pyrimidine ring with the halogen atoms already in place. One-pot methodologies have been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a three-component reaction involving amino pyrazoles, enaminones or chalcones, and sodium halides (NaI, NaBr, NaCl) with K₂S₂O₈ as an oxidant. This approach combines cyclization with oxidative halogenation. While this specific example leads to a fused pyrimidine system, the underlying principle of concurrent ring formation and halogenation could be adapted for the synthesis of monocyclic dihalopyrimidines.

Sequential Halogenation and Amination Pathways

A common and versatile strategy involves the sequential introduction of the halogen and amino groups onto the pyrimidine ring. This often starts with a dihalopyrimidine, such as 4,6-dichloropyrimidine (B16783). The synthesis of 4,6-dichloropyrimidine itself can be achieved from 4-chloro-6-methoxypyrimidine (B185298) by reaction with phosphorus oxychloride in the presence of an anhydrous organic amine.

From a dihalopyrimidine, selective amination can be performed, followed by iodination, or vice-versa. The order of these steps is crucial for achieving the desired isomer. For example, starting with a dichloropyrimidine, one chlorine atom can be selectively replaced by an amino group, followed by iodination of the resulting amino-chloropyrimidine. The synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine (B22253) using phosphorus oxychloride is a known process. This intermediate can then potentially undergo iodination.

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyrimidine chemistry, allowing for the introduction of various functional groups, including the essential amino group.

Selective Introduction of Amino Groups

The introduction of an amino group onto a pyrimidine ring is typically achieved through nucleophilic substitution of a halogen atom. The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2 >> C5 for both palladium-catalyzed reactions and SNAr displacements. This inherent reactivity allows for the selective amination of polychloropyrimidines. For instance, the monoamination of 4,6-dichloropyrimidine with adamantane-containing amines has been demonstrated.

Various amination methods exist, including palladium-catalyzed amination and direct nucleophilic substitution. The choice of method and reaction conditions can significantly influence the outcome. For the synthesis of 4-amino-6-chloropyrimidine, atmospheric-pressure ammonolysis or aminolysis of 4,6-dichloropyrimidine is a viable, environmentally friendly approach.

A general procedure for the synthesis of 2,4-diamino-6-substituted pyrimidines involves the reaction of 2,4-diamino-6-chloropyrimidine with nucleophiles generated from alcohols and sodium hydride in DMSO. This highlights the utility of 6-chloropyrimidine-4-amine as a precursor for further functionalization.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | 4-Amino-6-chloropyrimidine derivatives | 60-99% | |

| 4,6-Dichloropyrimidine | Ammonolysis/Aminolysis | 4-Amino-6-chloropyrimidine | High | |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 2,4-Diamino-6-chloropyrimidine | 85% |

Control of Regioselectivity in Amination Reactions

Controlling the position of amination is critical when multiple reactive sites are present on the pyrimidine ring. In 2,4-dichloropyrimidines, nucleophilic displacement with neutral nitrogen nucleophiles often yields a mixture of C4 and C2 isomers. However, high regioselectivity for the C4 position can be achieved in palladium-catalyzed amination reactions of 6-aryl-2,4-dichloropyrimidines.

For 5-substituted-2,4-dichloropyrimidines, SNAr reactions with an electron-withdrawing substituent at C5 generally favor substitution at C4. Interestingly, tertiary amine nucleophiles exhibit excellent C2 selectivity in these systems. The regioselectivity of SNAr reactions can also be influenced by non-covalent interactions. For example, in 2-MeSO₂-4-chloropyrimidine, reactions with alkoxides and formamide (B127407) anions occur selectively at C2 due to hydrogen bonding, while reactions with amines are selective for C4.

The Chichibabin reaction, which involves treating pyridine (B92270) with sodium amide, results in amination at the 2-position. While this is a classic reaction for pyridines, analogous transformations in pyrimidines must consider the influence of the second nitrogen atom on ring electronics and reactivity.

Influence of Reaction Conditions on Substitution Outcomes

The reactivity of halogenated pyrimidines in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the nature of the halogen, the position on the ring, and the reaction conditions employed. In dihalogenated pyrimidines like 6-chloro-5-iodopyrimidin-4-amine, the inherent electronic properties of the pyrimidine ring, which is an electron-deficient system, facilitate nucleophilic attack. mdpi.com The positions on the pyrimidine ring exhibit different levels of reactivity, with the C4 and C6 positions being more susceptible to nucleophilic attack than the C2 position, and the C5 position being the least reactive.

The outcome of substitution reactions is a delicate interplay of factors including the solvent, temperature, and the nature of the incoming nucleophile. For instance, in nucleophilic aromatic substitution reactions of 2,4,5,6-tetrachloropyrimidine, it has been observed that nucleophilic attack preferentially occurs at the C4 position. researchgate.net This regioselectivity is attributed to the electronic distribution within the pyrimidine ring. In the case of 6-chloro-5-iodopyrimidin-4-amine, the chlorine atom at the C6 position is generally more susceptible to nucleophilic substitution than the iodine atom at the C5 position due to the higher activation of the C6 position by the ring nitrogen atoms. However, the greater lability of the carbon-iodine bond compared to the carbon-chlorine bond can sometimes lead to substitution at the C5 position, particularly under conditions that favor such a pathway, like certain transition-metal-catalyzed reactions.

Computational studies and experimental evidence on related dihalogenated heterocycles provide insight into these substitution patterns. For example, in 2,4-dichloroquinazolines, theoretical calculations have shown that the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com This principle can be extrapolated to understand the reactivity of 6-chloro-5-iodopyrimidin-4-amine, where the C6 position is analogous to the highly reactive C4 position in quinazolines. The choice of solvent can also play a crucial role; polar aprotic solvents like DMF or DMSO often facilitate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex). Temperature is another critical parameter, with higher temperatures often required to overcome the activation energy for the substitution of less reactive halogens.

Cross-Coupling Methodologies for Derivatization

The presence of two distinct halogen atoms on 6-chloro-5-iodopyrimidin-4-amine makes it an excellent substrate for a variety of cross-coupling reactions, allowing for the sequential and selective introduction of different functional groups.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille) at Halogenated Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds. The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines, which are typically less reactive than their bromo and iodo counterparts, viable substrates for these reactions. acs.orgacs.org

In the context of dihalogenated pyrimidines, the differential reactivity of the halogens can be exploited to achieve regioselective functionalization. The carbon-iodine bond is significantly more reactive towards the oxidative addition of palladium(0) than the carbon-chlorine bond. This reactivity difference allows for selective Suzuki or Stille coupling at the C5-iodo position while leaving the C6-chloro position intact. This chemoselectivity is crucial for the stepwise synthesis of complex, polysubstituted pyrimidines.

For example, studies on dihalogenated pyrimidines have shown that Suzuki couplings can be performed selectively at the more reactive halogen. acs.orgacs.org In the case of 2,4-diiodopyrimidine, reaction with one equivalent of a boronic acid led to a mixture of the monosubstituted and disubstituted products, highlighting the high reactivity of the iodo groups. acs.org Conversely, the use of a dichloropyrimidine substrate often allows for more controlled, stepwise substitution. For 6-chloro-5-iodopyrimidin-4-amine, a Suzuki coupling would be expected to proceed with high selectivity at the C5 position.

The choice of catalyst, ligand, and base is critical in optimizing these reactions. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. mdpi.comacs.org The selection of ligands can also influence the selectivity and efficiency of the coupling, with sterically hindered phosphine (B1218219) ligands often being effective for the coupling of less reactive aryl chlorides. rsc.org

Table 1: Comparison of Halogen Reactivity in Palladium-Catalyzed Couplings

| Halogen Position | Halogen | Relative Reactivity in Oxidative Addition | Typical Coupling Reaction |

|---|---|---|---|

| C5 | Iodine | High | Suzuki, Stille, Sonogashira, Heck |

| C6 | Chlorine | Low | Suzuki, Buchwald-Hartwig (with specific ligands) |

Copper-Mediated Coupling Processes

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.org These reactions are particularly useful for the formation of C-N, C-O, and C-S bonds. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of modern catalytic systems using soluble copper salts and various ligands has expanded the scope and improved the mildness of these transformations. acs.org

For 6-chloro-5-iodopyrimidin-4-amine, copper-catalyzed couplings can be employed to introduce aryl or alkyl groups, as well as amino, alkoxy, and thioether moieties. The C5-iodo position is generally more reactive in copper-mediated couplings as well. This allows for selective functionalization, similar to palladium-catalyzed reactions. For instance, copper-catalyzed coupling of aryl iodides with amines (a Goldberg-type reaction) or thiols can proceed under relatively mild conditions. wikipedia.orgnih.gov

The choice of ligand is often crucial for the success of copper-mediated couplings. Ligands such as phenanthroline, N,N-dimethylglycine, and various diamines have been shown to facilitate these reactions, allowing them to proceed at lower temperatures and with lower catalyst loadings. acs.orgnih.gov

Advanced Synthetic Protocols

To improve the efficiency, yield, and environmental footprint of synthetic procedures, advanced techniques such as microwave-assisted synthesis have been increasingly adopted.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including cross-coupling reactions. tandfonline.comacs.orgrsc.org The primary advantage of microwave heating is the rapid and efficient energy transfer to the reaction mixture, leading to significant reductions in reaction times, often from hours to minutes. tandfonline.comorganic-chemistry.org This can also lead to higher yields and improved product purities by minimizing the formation of byproducts that can occur during prolonged heating. tandfonline.com

Microwave irradiation has been successfully applied to palladium-catalyzed cross-coupling reactions of halogenated pyrimidines. mdpi.com For example, microwave-assisted Suzuki couplings of 2,4-dichloropyrimidines have been shown to proceed rapidly and with high yields, even with low catalyst loadings. mdpi.com The use of microwave heating can be particularly beneficial for the coupling of less reactive aryl chlorides, which often require high temperatures under conventional heating. organic-chemistry.org

In the context of 6-chloro-5-iodopyrimidin-4-amine, a microwave-assisted Suzuki coupling at the C5-iodo position could be achieved in a very short time. Furthermore, the subsequent functionalization of the C6-chloro position could also be facilitated by microwave heating, potentially allowing for a rapid, one-pot, two-step derivatization of the scaffold. The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of substituted pyrimidine derivatives for applications in drug discovery and materials science.

Table 2: Summary of Synthetic Methodologies and Selectivity

| Section | Methodology | Key Features | Selectivity |

|---|---|---|---|

| 2.2.3 | Nucleophilic Aromatic Substitution | Influenced by solvent, temperature, nucleophile. | Generally favors C6-Cl over C5-I for SNAr. |

| 2.3.1 | Palladium-Catalyzed Coupling | High efficiency for C-C bond formation. | Highly selective for C5-I over C6-Cl. |

| 2.3.2 | Copper-Mediated Coupling | Useful for C-N, C-O, C-S bond formation. | Generally selective for C5-I over C6-Cl. |

| 2.3.3 | Chemoselective Strategies | Stepwise functionalization of both halogens. | Exploits reactivity difference: 1st C5-I, 2nd C6-Cl. |

| 2.4.1 | Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Enhances rate of all reactions, maintains selectivity. |

Solvent-Free Reaction Conditions

A significant advancement in the synthesis of halogenated pyrimidines is the development of solvent-free reaction conditions, which align with the principles of green chemistry by reducing hazardous waste and simplifying product isolation. One such eco-friendly approach is the iodination of pyrimidine derivatives through mechanical grinding. nih.govnih.govsemanticscholar.orgmdpi.comresearchgate.net

This method typically involves the solid-state reaction of a pyrimidine precursor with an iodinating agent, such as iodine (I₂) in the presence of an activating agent like silver nitrate (B79036) (AgNO₃). nih.govnih.govsemanticscholar.orgmdpi.comresearchgate.net The mechanical energy supplied by grinding initiates and drives the reaction, eliminating the need for a solvent. This technique has been successfully applied to various pyrimidine derivatives and offers several advantages, including short reaction times (often 20-30 minutes), high yields (ranging from 70-98%), and a simple setup. nih.govmdpi.comresearchgate.net

The precursor for the synthesis of 6-Chloro-5-iodopyrimidin-4-amine is 6-chloropyrimidin-4-amine. Applying the principles of mechanochemistry, the iodination of this precursor would involve grinding it with solid iodine and silver nitrate. The reaction proceeds via an electrophilic substitution mechanism at the C5 position of the pyrimidine ring, which is activated for such a reaction. The general scheme for this solvent-free iodination is depicted below:

Reaction Scheme: Starting Material: 6-chloropyrimidin-4-amine Reagents: Iodine (I₂), Silver Nitrate (AgNO₃) Conditions: Mechanical grinding, solvent-free Product: 6-Chloro-5-iodopyrimidin-4-amine

The table below summarizes the results of solvent-free iodination for various pyrimidine derivatives, demonstrating the general applicability and efficiency of this methodology.

| Starting Material | Reagents | Reaction Time (min) | Yield (%) | Reference |

| Uracil | I₂, AgNO₃ | 20 | 95 | researchgate.net |

| Cytosine | I₂, AgNO₃ | 30 | 92 | researchgate.net |

| Thymine | I₂, AgNO₃ | 25 | 88 | researchgate.net |

| 2'-Deoxyuridine | I₂, AgNO₃ | 30 | 90 | mdpi.com |

This interactive table provides data on the efficiency of solvent-free iodination for various pyrimidine derivatives.

This solvent-free approach represents a significant step towards more sustainable and efficient manufacturing processes for halogenated pyrimidines.

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and the potential for seamless integration of reaction and purification steps. nih.govmdpi.com The application of continuous flow technology to the synthesis of 6-Chloro-5-iodopyrimidin-4-amine and its precursors can lead to more efficient and scalable production. vapourtec.comresearchgate.net

A plausible continuous flow process for the synthesis of 6-Chloro-5-iodopyrimidin-4-amine would involve the iodination of its precursor, 6-chloropyrimidin-4-amine, in a flow reactor system. In a typical setup, a solution of the precursor and a suitable iodinating reagent would be continuously pumped through a heated or cooled reaction coil or a packed-bed reactor.

Hypothetical Continuous Flow Setup:

Pumps: Syringe pumps or HPLC pumps to deliver precise flow rates of reactant solutions.

Reactor: A microreactor or a tube reactor (e.g., PFA or stainless steel) where the reaction takes place. The reactor can be placed in a heating or cooling bath to control the reaction temperature accurately.

Back-Pressure Regulator: To maintain the pressure within the reactor, which can be crucial for reactions involving gaseous byproducts or for operating above the solvent's boiling point.

In-line Analysis (Optional): Techniques like in-line IR or UV-Vis spectroscopy can be integrated to monitor the reaction progress in real-time.

Collection/Downstream Processing: The product stream is continuously collected, and could potentially be fed directly into a subsequent purification step.

The iodination reaction in a continuous flow setup could utilize various iodinating agents. For instance, a solution of 6-chloropyrimidin-4-amine in a suitable organic solvent could be mixed with a solution of N-iodosuccinimide (NIS) or other electrophilic iodine sources before entering the reactor. The residence time in the reactor, which is the time the reactants spend in the reaction zone, can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation.

The table below outlines a conceptual continuous flow process for the synthesis of 6-Chloro-5-iodopyrimidin-4-amine.

| Parameter | Description | Advantage in Flow Chemistry |

| Reactants | 6-chloropyrimidin-4-amine, Iodinating Agent (e.g., NIS) | Precise stoichiometric control, rapid mixing. |

| Solvent | A suitable organic solvent (e.g., Acetonitrile (B52724), DMF) | Minimized solvent volume compared to batch. |

| Reactor Type | Heated coil or packed-bed reactor | Excellent heat and mass transfer, uniform reaction conditions. |

| Temperature | Optimized for the specific reaction | Precise temperature control prevents hotspots and side reactions. |

| Residence Time | Controlled by flow rate and reactor volume | Allows for rapid optimization and easy scalability. |

| Pressure | Controlled by a back-pressure regulator | Enables reactions at elevated temperatures and pressures safely. |

This interactive table illustrates the parameters and advantages of a continuous flow synthesis approach for 6-Chloro-5-iodopyrimidin-4-amine.

The adoption of continuous flow synthesis for the production of 6-Chloro-5-iodopyrimidin-4-amine offers the potential for a safer, more efficient, and readily scalable manufacturing process, which is highly desirable in the chemical and pharmaceutical industries.

Chemical Reactivity and Reaction Mechanisms of 6 Chloro 5 Iodopyrimidin 4 Amine

Electrophilic Substitution Pathways on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it generally resistant to electrophilic aromatic substitution.

The substituents on the pyrimidine ring of 6-Chloro-5-iodopyrimidin-4-amine play a significant role in modulating its reactivity towards electrophiles.

Amino Group (-NH₂): The amino group at the C-4 position is a strong activating group. masterorganicchemistry.com It donates electron density to the ring through resonance (p-π conjugation), which can partially offset the deactivating effect of the ring nitrogens. libretexts.orglibretexts.org This electron donation makes the ring more susceptible to electrophilic attack than an unsubstituted pyrimidine.

Directed Electrophilic Functionalization

While the pyrimidine core is inherently electron-poor, the directing effect of the amino group can facilitate electrophilic substitution at specific positions. The electron-donating nature of the amino group increases the electron density of the ring, primarily at the ortho and para positions. In the case of 6-chloro-5-iodopyrimidin-4-amine, the C5 position is occupied by an iodine atom, leaving the C2 and the already substituted C6 positions as potential sites for electrophilic attack. However, due to the electronic and steric environment, direct electrophilic functionalization on the pyrimidine ring is not a commonly reported reaction pathway for this specific molecule. Instead, functionalization is more readily achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions targeting the halogen substituents.

Transformational Reactions of the Amine Moiety

The primary amino group at the 4-position of 6-chloro-5-iodopyrimidin-4-amine is a key site for a variety of chemical transformations, including acylation, alkylation, arylation, and the formation of imines.

Acylation, Alkylation, and Arylation of the Amino Group

The nucleophilic nature of the exocyclic amino group allows for straightforward modification.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetylated product, N-(6-chloro-5-iodopyrimidin-4-yl)acetamide. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, the reaction can sometimes lead to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the initially formed secondary amine. Careful control of reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base, is crucial for selective mono-alkylation. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base can introduce an alkyl group onto the nitrogen atom.

Arylation: The introduction of an aryl group onto the amino nitrogen is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This powerful method allows for the formation of a C-N bond between the aminopyrimidine and an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction offers a versatile route to a wide range of N-aryl derivatives of 6-chloro-5-iodopyrimidin-4-amine.

| Reaction Type | Reagent/Catalyst | Product |

| Acylation | Acetic anhydride | N-(6-chloro-5-iodopyrimidin-4-yl)acetamide |

| Alkylation | Alkyl halide, Base | N-alkyl-6-chloro-5-iodopyrimidin-4-amine |

| Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-aryl-6-chloro-5-iodopyrimidin-4-amine |

Formation of Imines and Related Derivatives

The primary amino group of 6-chloro-5-iodopyrimidin-4-amine can, in principle, react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. However, the electronic and steric environment of the amino group in this particular molecule, influenced by the adjacent chloro and iodo substituents and the electron-withdrawing nature of the pyrimidine ring, may affect the feasibility and efficiency of imine formation. Specific examples of imine formation directly from 6-chloro-5-iodopyrimidin-4-amine are not extensively documented in the literature, suggesting that this transformation might be challenging or require specific reaction conditions to overcome the reduced nucleophilicity of the amino group.

Redox Chemistry of Halogenated Pyrimidines

The presence of two different halogen atoms and the nitrogen-containing heterocyclic ring system endows 6-chloro-5-iodopyrimidin-4-amine with a rich redox chemistry, including reductive dehalogenation and oxidation reactions.

Reductive Dehalogenation Strategies

The selective removal of one or both halogen atoms can be a valuable synthetic strategy. The difference in the C-I and C-Cl bond strengths allows for the potential for selective dehalogenation. The C-I bond is weaker and more readily cleaved than the C-Cl bond.

Selective Deiodination: Catalytic hydrogenation is a common method for reductive dehalogenation. Using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, it is often possible to selectively remove the iodine atom at the 5-position while leaving the chlorine atom at the 6-position intact. This selectivity arises from the higher reactivity of the carbon-iodine bond towards catalytic reduction.

Complete Dehalogenation: More forcing reaction conditions, such as higher hydrogen pressure, prolonged reaction times, or the use of more active catalysts, could potentially lead to the removal of both the iodo and chloro substituents, yielding 4-aminopyrimidine.

| Reaction | Reagents/Conditions | Major Product |

| Selective Deiodination | H₂, Pd/C, mild conditions | 6-chloropyrimidin-4-amine |

| Complete Dehalogenation | H₂, Pd/C, forcing conditions | Pyrimidin-4-amine |

Oxidation Reactions of the Pyrimidine System

The pyrimidine ring and the amino group can undergo oxidation reactions, leading to the formation of N-oxides or other oxidized products.

N-Oxide Formation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The position of N-oxidation can be influenced by the electronic effects of the substituents on the ring. The amino group at the 4-position is an activating group, which could direct oxidation to the adjacent N1 or N3 atoms. The specific isomer formed would depend on the interplay of electronic and steric factors. For instance, oxidation of similar aminopyrimidines has been shown to yield the corresponding N-oxides. rsc.org The reaction of 6-chloro-5-iodopyrimidin-4-amine with a peroxy acid could potentially yield 6-chloro-5-iodopyrimidin-4-amine 1-oxide or 3-oxide.

Oxidation of the Amino Group: Stronger oxidizing agents could potentially lead to the oxidation of the exocyclic amino group, although this is generally a less common reaction pathway compared to N-oxidation of the heterocyclic ring.

Rearrangement Reactions and Intermediates

Rearrangement reactions are a fascinating class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. In the context of pyrimidine chemistry, these reactions can lead to a diverse array of new structures.

Meisenheimer complexes are key intermediates in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.gov They are formed by the addition of a nucleophile to an electron-deficient aromatic or heteroaromatic ring. nih.gov The stability and formation of these complexes are influenced by the nature of the substituents on the ring and the attacking nucleophile. frontiersin.org For pyrimidine systems, particularly those bearing strong electron-withdrawing groups, the formation of a Meisenheimer complex is a critical step in the reaction pathway. frontiersin.orgfrontiersin.org

Recent studies have even brought into question the long-held assumption that Meisenheimer complexes are always true intermediates, suggesting that in some cases, the reaction may proceed through a concerted pathway. nih.gov Kinetic and computational studies on related compounds like 2-chloro-5-nitropyrimidine (B88076) have been instrumental in exploring these mechanistic nuances. frontiersin.orgfrontiersin.orgresearchgate.net However, specific experimental or computational data on the formation of a Meisenheimer complex involving 6-Chloro-5-iodopyrimidin-4-amine is not documented.

The Fischer-Hepp rearrangement is a classic organic reaction where an N-nitrosoamine rearranges to a C-nitrosoamine, typically in the presence of an acid. wikipedia.org This reaction is of significant importance for the synthesis of para-nitroso-substituted secondary anilines, which are not easily accessible through direct nitrosation. wikipedia.org

A landmark study demonstrated the first instance of a Fischer-Hepp type rearrangement in the pyrimidine series. researchgate.netnih.govomicsdi.org This research revealed that N-nitroso derivatives of certain chloropyrimidines could be activated for nucleophilic substitution, and subsequent treatment with aqueous sulfuric acid could lead to either denitrosation or a Fischer-Hepp type rearrangement to yield 5-nitroso-4,6-pyrimidinediamines. researchgate.netnih.govomicsdi.org

The outcome of this reaction is highly dependent on the substitution pattern of the pyrimidine ring. The study highlighted that the presence of three activating groups with a positive mesomeric effect is a crucial factor for the intramolecular migration of the nitroso group to occur. researchgate.netnih.gov This suggests that the electronic properties of the pyrimidine ring play a decisive role in directing the reaction towards rearrangement. While this provides a foundational understanding, the specific behavior of a nitrosated derivative of 6-Chloro-5-iodopyrimidin-4-amine under Fischer-Hepp conditions has not been reported.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of 6-Chloro-5-iodopyrimidin-4-amine is fundamental in confirming the presence and characteristics of its hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the amine (-NH₂) protons and the aromatic proton on the pyrimidine (B1678525) ring.

The amine protons typically appear as a broad singlet, the chemical shift of which is highly dependent on factors such as solvent and concentration due to hydrogen bonding. msu.edu This signal is expected in the range of δ 1-5 ppm. orgchemboulder.com The lone aromatic proton (H2) is anticipated to resonate as a singlet further downfield, a consequence of the deshielding effects of the electronegative nitrogen atoms and halogen substituents in the heterocyclic ring. ucl.ac.uk Its chemical shift is typically observed in the aromatic region, generally between δ 6.0 and 8.5 ppm. orgchemboulder.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 6-Chloro-5-iodopyrimidin-4-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -NH₂ | 1.0 - 5.0 | Broad Singlet | Chemical shift is variable and dependent on solvent and concentration. msu.edu |

| H2 | 6.0 - 8.5 | Singlet | Located in the aromatic region, deshielded by adjacent heteroatoms and halogens. orgchemboulder.comucl.ac.uk |

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of 6-Chloro-5-iodopyrimidin-4-amine. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum.

The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the attached substituents (chlorine, iodine, and amine groups). Carbons directly bonded to electronegative atoms like nitrogen and chlorine will be deshielded and appear at higher chemical shifts (downfield). libretexts.org Generally, carbon atoms in heterocyclic aromatic rings appear in the range of δ 100-150 ppm. libretexts.org The carbon atom bearing the iodine (C5) may show a chemical shift that is influenced in the opposite direction due to the "heavy atom effect".

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 6-Chloro-5-iodopyrimidin-4-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | 145 - 160 | Deshielded by adjacent nitrogen atoms. |

| C4 | 155 - 170 | Attached to both a nitrogen and an amine group, and adjacent to a chlorine-bearing carbon. |

| C5 | 80 - 100 | Shielded due to the "heavy atom effect" of iodine. |

| C6 | 150 - 165 | Bonded to chlorine and nitrogen, leading to significant deshielding. |

Two-Dimensional NMR Techniques for Connectivity Assignments

HSQC correlates directly bonded proton and carbon atoms. columbia.edu For 6-Chloro-5-iodopyrimidin-4-amine, an HSQC experiment would show a correlation between the aromatic proton (H2) and the carbon atom to which it is attached (C2). columbia.edu

HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This technique is crucial for establishing the connectivity of the molecule. For example, an HMBC spectrum would show correlations between the amine protons and carbons C4 and C5, and between the aromatic proton H2 and carbons C4 and C6. These correlations provide definitive evidence for the placement of the substituents around the pyrimidine ring. columbia.edu

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For 6-Chloro-5-iodopyrimidin-4-amine (C₄H₃ClIN₃), the expected exact mass can be calculated with high precision.

The HRMS spectrum will show a molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to the exact mass of the protonated molecule. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic pattern of the molecular ion peak is also highly informative. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, while the presence of iodine (¹²⁷I) is monoisotopic. This distinct isotopic signature provides further confirmation of the compound's identity. mdpi.com

Interactive Data Table: HRMS Data for 6-Chloro-5-iodopyrimidin-4-amine

| Ion | Calculated Exact Mass | Note |

|---|---|---|

| [M+H]⁺ | 254.9108 | The high-resolution measurement confirms the elemental formula C₄H₄ClIN₃⁺. |

Electrospray Ionization (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For pyrimidine derivatives, ESI-MS is effective in confirming molecular identity, often by detecting the protonated molecular ion [M+H]⁺. In the analysis of analogous compounds, such as 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, ESI-MS has been successfully used to identify the protonated molecule at an m/z of 265.0 nih.gov.

For 6-Chloro-5-iodopyrimidin-4-amine, ESI-MS in positive ion mode would be expected to produce a primary ion corresponding to its protonated form. The theoretical monoisotopic mass of the neutral molecule (C₄H₃ClIN₃) is 254.91 g/mol . Therefore, the expected m/z value for the protonated species would be approximately 255.92.

| Species | Chemical Formula | Calculated Monoisotopic Mass (g/mol) | Expected m/z |

|---|---|---|---|

| Neutral Molecule | C₄H₃ClIN₃ | 254.91 | N/A |

| Protonated Molecule [M+H]⁺ | [C₄H₄ClIN₃]⁺ | 255.92 | ~255.92 |

Fragmentation Pathway Analysis

X-ray Crystallography for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SXRD) for Bond Angles and Conformation.nih.govmdpi.com

Single Crystal X-ray Diffraction (SXRD) analysis of compounds from the pyrimidine family provides invaluable data on their solid-state structure. For instance, the crystal structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine was determined by SXRD, revealing a triclinic crystal system nih.gov. Similarly, analysis of another related compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, showed it to crystallize in a triclinic system with a P-1 space group mdpi.com. These studies demonstrate the power of SXRD to establish key structural parameters, including the planarity of the pyrimidine ring and the torsion angles between the ring and its substituents. Although specific SXRD data for 6-Chloro-5-iodopyrimidin-4-amine is not published, analysis of its analogs provides a clear framework for what to expect.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | Triclinic | P-1 | a = 6.8980 Å, b = 8.9282 Å, c = 11.427 Å, α = 73.76°, β = 86.80°, γ = 84.21° | nih.gov |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.61°, γ = 103.81° | mdpi.com |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding).nih.govnih.govnih.gov

The functional groups on 6-Chloro-5-iodopyrimidin-4-amine are prime candidates for forming significant intermolecular interactions that dictate its crystal packing. The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as acceptors, leading to N-H···N hydrogen bonds researchgate.net.

Furthermore, the presence of both chlorine and iodine atoms introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile nih.govmdpi.com. The strength of halogen bond donors typically follows the trend I > Br > Cl > F nih.govmdpi.com. Therefore, the iodine atom in 6-Chloro-5-iodopyrimidin-4-amine is expected to be a potent halogen bond donor. These interactions, along with potential π-π stacking between pyrimidine rings, are crucial in stabilizing the three-dimensional crystal lattice nih.govnih.gov. In some systems, a synergistic relationship where a hydrogen bond to the halogen's equatorial electron belt can enhance the halogen bond has been observed nih.gov.

Co-Crystal Formation and Crystal Engineering.nih.govresearchgate.netresearchgate.net

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, often through the formation of co-crystals researchgate.netresearchgate.net. Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen or halogen bonds nih.govresearchgate.net. The amine and halogen substituents on 6-Chloro-5-iodopyrimidin-4-amine make it an excellent candidate for co-crystal engineering. By selecting appropriate co-formers, such as dicarboxylic acids or other molecules capable of forming strong, directional interactions, it is possible to create novel crystalline phases with potentially modified physicochemical properties like solubility or stability nih.govrsc.org. The reliable supramolecular synthons, like the carboxylic acid-amine interaction, are often exploited in the rational design of such co-crystals rsc.org.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of 6-chloro-5-iodopyrimidin-4-amine can be understood by considering the characteristic frequencies of its constituent functional groups. These frequencies are influenced by bond strength, the mass of the atoms involved, and coupling with other vibrations.

Amino Group (NH₂) Vibrations: The amino group gives rise to several characteristic vibrations. The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum. Primary amines (R-NH₂) generally show two bands in the 3500-3300 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes. In the solid state, hydrogen bonding can broaden these bands and shift them to lower wavenumbers. The N-H bending (scissoring) vibration is expected to appear as a medium to strong intensity band in the range of 1640-1560 cm⁻¹. Other deformations, such as wagging and twisting, occur at lower frequencies.

Pyrimidine Ring Vibrations: The pyrimidine ring, an aromatic heterocycle, has a set of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. orgchemboulder.com The C=C and C=N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. orgchemboulder.com The substitution pattern significantly affects the exact positions and intensities of these bands. Ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring, are often observed as a strong band in the Raman spectrum.

Carbon-Halogen Vibrations: The vibrations of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds are expected at lower frequencies due to the larger mass of the halogen atoms. The C-Cl stretching vibration in aromatic compounds typically falls in the 850-550 cm⁻¹ range. The C-I stretching vibration is expected at even lower frequencies, generally in the 660-490 cm⁻¹ range. uci.edu These bands can be useful diagnostic markers for the presence of these halogens.

Based on data from related molecules, a predicted range for the characteristic vibrational frequencies for 6-chloro-5-iodopyrimidin-4-amine is presented below.

| Functional Group | Vibrational Mode | Predicted IR/Raman Frequency Range (cm⁻¹) | Predicted Intensity |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 | Medium-Strong |

| Symmetric N-H Stretch | 3400 - 3300 | Medium | |

| N-H Scissoring | 1640 - 1560 | Medium-Strong | |

| N-H Wagging | 800 - 700 | Broad, Medium | |

| Pyrimidine Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| C=C/C=N Ring Stretch | 1600 - 1400 | Medium-Strong | |

| Ring Breathing | ~1000 | Strong (Raman) | |

| C-H Out-of-plane Bend | 900 - 675 | Medium-Strong | |

| Carbon-Halogen | C-Cl Stretch | 850 - 550 | Strong |

| C-I Stretch | 660 - 490 | Strong |

The presence of the chloro, iodo, and amino substituents on the pyrimidine ring of 6-chloro-5-iodopyrimidin-4-amine will give rise to specific diagnostic bands in the IR and Raman spectra.

Amino Substituent: The most prominent diagnostic bands for the amino group are the N-H stretching vibrations in the 3500-3300 cm⁻¹ region and the N-H scissoring mode around 1600 cm⁻¹. The presence of two distinct N-H stretching bands would confirm a primary amine. The C-N stretching vibration, expected in the 1350-1250 cm⁻¹ range, can also serve as a diagnostic marker, although it may be coupled with other ring vibrations.

Halogen Substituents: The carbon-halogen stretching vibrations are key diagnostic bands for the chloro and iodo substituents. Due to the mass effect, the C-Cl stretching frequency is higher than the C-I stretching frequency. Theoretical calculations on similar halogenated pyrimidines suggest that the C-Cl stretching mode can be expected in the lower end of the fingerprint region. nih.gov The C-I stretch, being at a lower frequency, would be a clear indicator of iodination. The positions of these bands can be influenced by electronic effects and coupling with other vibrational modes. The electronegativity and position of the halogen substituents can also induce shifts in the pyrimidine ring vibrations. youtube.com

A summary of the predicted diagnostic bands is provided in the table below.

| Substituent | Vibrational Mode | Predicted Diagnostic Band (cm⁻¹) | Spectroscopic Technique |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | IR |

| N-H Scissoring | 1640 - 1560 | IR, Raman | |

| Chloro (-Cl) | C-Cl Stretch | 850 - 550 | IR, Raman |

| Iodo (-I) | C-I Stretch | 660 - 490 | IR, Raman |

Computational and Theoretical Investigations of 6 Chloro 5 Iodopyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 6-chloro-5-iodopyrimidin-4-amine at the atomic and electronic levels. These methods provide a theoretical framework for understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For compounds like 6-chloro-5-iodopyrimidin-4-amine, DFT calculations can predict the distribution of electron density, which is key to understanding its chemical behavior. The electronic structure determines the molecule's reactivity, with regions of high or low electron density indicating likely sites for electrophilic or nucleophilic attack.

The presence of electron-withdrawing groups (the chlorine and iodine atoms and the pyrimidine (B1678525) ring) and an electron-donating group (the amine group) creates a complex electronic environment. DFT can be employed to calculate various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap generally suggests higher reactivity.

While specific DFT studies on 6-chloro-5-iodopyrimidin-4-amine are not widely published, the methodology is well-established for similar pyrimidine derivatives. researchgate.net For instance, studies on related compounds often utilize functionals like B3LYP in conjunction with appropriate basis sets to map the molecular electrostatic potential (MEP), visually identifying electron-rich and electron-poor regions.

Ab Initio Methods for Energetic and Geometrical Analysis

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to determining the energetic and geometrical properties of 6-chloro-5-iodopyrimidin-4-amine. These methods can be used to calculate the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles.

The accuracy of ab initio calculations is highly dependent on the level of theory and the basis set used. nih.gov For a molecule with heavy atoms like iodine, relativistic effects may need to be considered for high-accuracy calculations. Energetic analysis through ab initio methods can determine the molecule's total electronic energy, heat of formation, and the relative energies of different isomers or conformers. This information is vital for understanding the thermodynamic stability of the compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for 6-chloro-5-iodopyrimidin-4-amine can be performed using both DFT and ab initio methods. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose.

The calculated chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in the molecule can be compared with experimental data if available, or used to predict the appearance of its NMR spectra. modgraph.co.uk The accuracy of these predictions depends on several factors, including the chosen computational method, basis set, and the treatment of solvent effects. nih.gov For amines, the prediction of N-H proton shifts can sometimes be challenging due to factors like hydrogen bonding and exchange with solvent molecules. modgraph.co.uk

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | Value |

| C4 | - | Value |

| C5 | - | Value |

| C6 | - | Value |

| H (on N) | Value | - |

| H (on C2) | Value | - |

| Note: Specific predicted values are not available in the search results. The table serves as a template for how such data would be presented. |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and dynamics of molecules. For 6-chloro-5-iodopyrimidin-4-amine, these methods can explore its conformational landscape and identify its most stable forms.

Conformational Space Exploration

The amine group in 6-chloro-5-iodopyrimidin-4-amine can rotate, leading to different spatial arrangements or conformations. Conformational space exploration involves systematically or stochastically searching for all possible low-energy conformations of the molecule. This can be achieved through various computational techniques, such as molecular dynamics simulations or systematic grid searches of rotatable bonds. The goal is to identify the full range of shapes the molecule can adopt under different conditions.

Energy Minimization and Stability Studies

Once potential conformations are identified, their relative stabilities are determined through energy minimization. This process involves adjusting the geometry of each conformer to find the structure with the lowest potential energy. The resulting energy values allow for the ranking of conformers by stability. The global minimum energy conformation represents the most stable and, therefore, the most likely structure of the molecule in its ground state. These studies are crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Reaction Pathway and Mechanism Elucidation

Computational chemistry offers powerful tools to elucidate the intricate details of reaction pathways and mechanisms involving 6-Chloro-5-iodopyrimidin-4-amine. By modeling the interactions between molecules at an atomic level, researchers can map out the energetic landscapes of chemical reactions, identifying the most probable routes from reactants to products.

Transition State Characterization for SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. The regioselectivity of these reactions on substituted pyrimidines is highly sensitive to the nature and position of the substituents on the ring. wuxiapptec.comchemrxiv.org For 6-Chloro-5-iodopyrimidin-4-amine, a key question is the relative reactivity of the chloro and iodo substituents. While iodine is generally a better leaving group than chlorine in nucleophilic aliphatic substitution, this is not always the case in SNAr reactions.

Computational studies on analogous systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that the chlorine atom is preferentially substituted over other groups. chemrxiv.org This preference can be explained by calculating the energy barriers of the transition states for nucleophilic attack at each position. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. Its structure and energy determine the rate and feasibility of a particular reaction pathway.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to locate and characterize these transition states. For the SNAr reaction of a nucleophile with 6-Chloro-5-iodopyrimidin-4-amine, two primary pathways would be considered: attack at C6 (displacing the chloro group) and attack at C5 (displacing the iodo group). The calculations would involve optimizing the geometries of the reactants, the Meisenheimer intermediates (the resonance-stabilized anionic adducts), the transition states, and the products for both pathways.

A key feature of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The calculated energy of the transition state relative to the reactants gives the activation energy (ΔE‡). A lower activation energy indicates a more favorable reaction pathway.

Table 1: Illustrative Calculated Transition State Energies for SNAr Reactions on a Halogenated Pyrimidine Analog

| Reaction Pathway | Leaving Group | Calculated Activation Energy (ΔE‡) in kcal/mol | Reference |

| Attack at C4 | Chloro | 14.71 | wuxiapptec.com |

| Attack at C2 | Sulfone | 8.75 | wuxiapptec.com |

Note: This data is for 2-MeSO2-4-chloropyrimidine and is illustrative of the computational approach. Specific values for 6-Chloro-5-iodopyrimidin-4-amine would require dedicated calculations.

Based on general principles and studies on similar molecules, it is expected that the transition state for the displacement of the chlorine at the C6 position would be lower in energy than that for the displacement of the iodine at the C5 position. This is because the C6 position is activated by both ring nitrogens, which effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. chemrxiv.org

Potential Energy Surface Mapping for Rearrangements

Beyond substitution reactions, computational methods can explore the potential for molecular rearrangements. A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. acs.org By mapping the PES, chemists can identify various energy minima, corresponding to stable isomers, and the transition states that connect them.

For a molecule like 6-Chloro-5-iodopyrimidin-4-amine, potential rearrangements could involve the migration of the halogen atoms or the amino group. While significant rearrangements are less common for simple pyrimidines under normal conditions, computational studies can reveal the feasibility of such processes under specific energetic inputs, such as in photochemical or high-temperature conditions.

The exploration of the PES for a molecule with multiple substituents involves complex calculations to locate all stationary points (minima and saddle points). This can be computationally demanding but provides a comprehensive picture of the molecule's isomeric landscape and the energy barriers separating different isomers. For instance, studies on the rearrangement of pyrimidine N-oxides have utilized computational methods to investigate concerted versus stepwise reaction pathways.

Electronic Properties and Reactivity Descriptors

The inherent reactivity of 6-Chloro-5-iodopyrimidin-4-amine is dictated by its electronic structure. Computational chemistry provides a suite of descriptors that quantify various aspects of this structure, allowing for the prediction of how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemical reactivity. mdpi.com It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For 6-Chloro-5-iodopyrimidin-4-amine, the LUMO is of particular interest as it indicates the most likely sites for nucleophilic attack. The energy of the LUMO is a measure of the molecule's electrophilicity; a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The distribution of the LUMO across the molecule reveals the specific atoms that are most electrophilic.

In substituted pyrimidines, the LUMO is typically distributed over the pyrimidine ring, with significant coefficients on the carbon atoms bearing electron-withdrawing groups and leaving groups. For 6-Chloro-5-iodopyrimidin-4-amine, it is anticipated that the LUMO would have large coefficients on C6 and C4, and to a lesser extent on C2, making these the most probable sites for nucleophilic attack. The presence of the electron-donating amino group at C4 would likely raise the energy of the LUMO compared to an unsubstituted pyrimidine, but the electron-withdrawing effects of the chloro and iodo groups would counteract this.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrimidine

| Molecular Orbital | Energy (eV) | Significance | Reference |

| LUMO+1 | -0.14 | Potential site for nucleophilic attack | wuxiapptec.com |

| LUMO | -0.23 | Most likely site for nucleophilic attack | wuxiapptec.com |

| HOMO | - | Electron-donating capability |

Note: This data is for 2-MeSO2-4-chloropyrimidine and serves as an example. The actual FMO energies for 6-Chloro-5-iodopyrimidin-4-amine would need to be calculated.

Electrostatic Potential Surface (EPS) Mapping

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating regions of positive and negative electrostatic potential. Red typically signifies regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential).

For 6-Chloro-5-iodopyrimidin-4-amine, the ESP map would be expected to show regions of negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, reflecting their lone pairs of electrons. Conversely, regions of positive potential (electrophilic sites) would be anticipated around the hydrogen atoms of the amino group and, most importantly, near the carbon atoms attached to the electronegative halogen atoms (C5 and C6). A quantitative analysis of the ESP can provide valuable information for predicting the sites of both electrophilic and nucleophilic attack. chemrxiv.org

Charge Distribution and Bond Polarity

The distribution of electron density within 6-Chloro-5-iodopyrimidin-4-amine can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These methods assign partial atomic charges to each atom in the molecule, providing a numerical representation of the charge distribution.

Solvent Effects in Theoretical Calculations

In the realm of computational chemistry, understanding the influence of the solvent environment is paramount for accurately predicting the behavior of a molecule. For a polar molecule like 6-chloro-5-iodopyrimidin-4-amine, interactions with solvent molecules can significantly alter its geometric, electronic, and spectroscopic properties. Theoretical calculations incorporate solvent effects through various models, which can be broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models:

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example of this approach. In this model, the solute molecule is placed within a cavity in the continuous dielectric medium, and the solute's charge distribution polarizes the surrounding medium. This polarization, in turn, creates a reaction field that interacts with the solute, allowing for the calculation of solvation energies and the effect of the solvent on the solute's properties.

The choice of the dielectric constant allows for the simulation of various solvent environments, from non-polar solvents like toluene (B28343) to polar aprotic solvents like acetonitrile (B52724) and polar protic solvents like water. For 6-chloro-5-iodopyrimidin-4-amine, moving to a more polar solvent would be expected to increase its dipole moment due to the stabilization of the charge separation within the molecule by the solvent's reaction field. This is illustrated in the hypothetical data presented in Table 1.

Table 1: Hypothetical Calculated Dipole Moment of 6-Chloro-5-iodopyrimidin-4-amine in Various Solvents Using an Implicit Solvent Model.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase (Vacuum) | 1 | 2.85 |

| Toluene | 2.38 | 3.12 |

| Acetonitrile | 37.5 | 3.58 |

| Water | 78.4 | 3.75 |

| Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual values would require specific quantum chemical calculations. |

Explicit Solvent Models:

Explicit solvent models offer a more detailed and computationally intensive approach. In this method, individual solvent molecules are included in the calculation, and their interactions with the solute are explicitly computed. This is particularly important for understanding specific short-range interactions, such as hydrogen bonding. The amino group of 6-chloro-5-iodopyrimidin-4-amine can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

In a protic solvent like water, explicit solvent models would be crucial for accurately describing the hydrogen bonds formed between the solvent molecules and the amine and pyrimidine moieties. These specific interactions can influence the rotational barriers of the amino group and the planarity of the molecule. The formation of hydrogen bonds can also impact the electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the molecule's reactivity and spectroscopic characteristics.

Impact on Spectroscopic Properties:

Solvent effects are also critical in the theoretical prediction of spectroscopic properties. For instance, the UV-Vis absorption spectrum of 6-chloro-5-iodopyrimidin-4-amine is expected to exhibit solvatochromism, which is a shift in the absorption maxima depending on the solvent polarity. This phenomenon is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule. Theoretical calculations can predict these shifts, providing insights into the nature of the electronic transitions. Table 2 provides a hypothetical example of such solvatochromic shifts.

Table 2: Hypothetical Calculated Maximum Absorption Wavelength (λmax) of 6-Chloro-5-iodopyrimidin-4-amine in Different Solvents.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

| Heptane | 1.92 | 280 |

| Dichloromethane | 8.93 | 285 |

| Methanol | 32.7 | 292 |

| Note: The data in this table is for illustrative purposes to show the concept of solvatochromism. |

Applications of 6 Chloro 5 Iodopyrimidin 4 Amine in Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

6-Chloro-5-iodopyrimidin-4-amine is a highly functionalized pyrimidine (B1678525) derivative that serves as a versatile and crucial building block in the synthesis of a wide array of complex heterocyclic compounds. Its utility stems from the presence of three distinct reactive sites: a chloro substituent at the 6-position, an iodo group at the 5-position, and an amino group at the 4-position. This arrangement of functional groups allows for selective and sequential chemical modifications, making it an invaluable precursor for generating molecular diversity.

The differential reactivity of the C-Cl and C-I bonds is a key feature of this molecule. The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, compared to the carbon-chlorine bond. This chemoselectivity enables the introduction of various substituents at the 5-position while leaving the 6-chloro group available for subsequent transformations.

Precursor for Polysubstituted Pyrimidines

The strategic placement of the chloro and iodo substituents makes 6-chloro-5-iodopyrimidin-4-amine an excellent starting material for the synthesis of polysubstituted pyrimidines. Organic chemists can exploit the differential reactivity of the halogen atoms to introduce a variety of functional groups onto the pyrimidine core in a controlled manner.

Palladium-catalyzed cross-coupling reactions are instrumental in this context. For instance, a Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the 5-position by reacting 6-chloro-5-iodopyrimidin-4-amine with a suitable boronic acid in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net Similarly, Sonogashira coupling allows for the introduction of alkynyl groups at the same position. organic-chemistry.orgwikipedia.orglibretexts.org The remaining chloro group at the 6-position can then be substituted through another cross-coupling reaction or a nucleophilic aromatic substitution, leading to the formation of di- or tri-substituted pyrimidines.

Table 1: Examples of Cross-Coupling Reactions for the Synthesis of Polysubstituted Pyrimidines

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | 6-Chloro-5-iodopyrimidin-4-amine, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Chloro-5-arylpyrimidin-4-amine |

| Sonogashira | 6-Chloro-5-iodopyrimidin-4-amine, Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst | 6-Chloro-5-alkynylpyrimidin-4-amine |

| Buchwald-Hartwig | 6-Chloro-5-iodopyrimidin-4-amine, Amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 5-Iodo-6-(substituted amino)pyrimidin-4-amine |

This table provides illustrative examples and typical catalyst systems. Specific conditions may vary depending on the substrates.

Intermediate in the Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolopyrimidines)

6-Chloro-5-iodopyrimidin-4-amine is a key intermediate in the synthesis of fused heterocyclic systems, most notably pyrrolo[2,3-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their structural resemblance to purines, which allows them to act as inhibitors for various kinases. nih.govrsc.orgnih.gov

The synthesis of pyrrolo[2,3-d]pyrimidines often involves an initial Sonogashira coupling of 6-chloro-5-iodopyrimidin-4-amine with a terminal alkyne. The resulting 5-alkynylpyrimidine derivative can then undergo an intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine scaffold. The chloro group at the 4-position (equivalent to the 6-position in the starting material) of the newly formed fused ring system can be further functionalized, for example, through nucleophilic substitution with various amines.

Scaffold for Chemical Libraries and Diverse Molecular Architectures

The ability to selectively functionalize 6-chloro-5-iodopyrimidin-4-amine at multiple positions makes it an ideal scaffold for the construction of chemical libraries for drug discovery and high-throughput screening. By systematically varying the substituents at the 4-, 5-, and 6-positions, a large number of structurally diverse molecules can be generated from a single starting material.

This approach is particularly valuable in the search for new kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, while the substituents at the different positions can be tailored to interact with specific pockets within the kinase active site, thereby influencing potency and selectivity. nih.govnih.gov The generation of such focused libraries allows for the rapid exploration of the structure-activity relationship (SAR) and the identification of lead compounds for further optimization.

Applications in Agrochemical and Industrial Chemical Development

The pyrimidine core is a common feature in many agrochemicals, including herbicides, fungicides, and insecticides. The versatile reactivity of 6-chloro-5-iodopyrimidin-4-amine makes it a valuable starting point for the synthesis of novel agrochemical candidates. For example, the introduction of specific aryl or heteroaryl groups through Suzuki coupling can lead to compounds with desired herbicidal or fungicidal activities. While specific industrial applications of this exact compound are not widely documented in public literature, related chloropyrimidines are known intermediates in the synthesis of various industrial chemicals, including dyes and performance chemicals. The potential for creating a wide range of derivatives from this starting material suggests its utility in these sectors as well.

Design and Synthesis of Functional Materials and Supramolecular Assemblies

The rigid, planar structure of the pyrimidine ring, combined with the ability to introduce various functional groups, makes 6-chloro-5-iodopyrimidin-4-amine a potential building block for the design and synthesis of functional materials. For instance, the introduction of chromophoric or fluorophoric groups could lead to the development of novel dyes or fluorescent probes.